10-Phenyl-10h-phenothiazine
Overview
Description
10-Phenyl-10h-phenothiazine, also known as 10-Phenylphenothiazine, is a compound with the molecular formula C18H13NS1. It is used as an organic photo-catalyst in the synthesis of small molecules as well as polymerization reactions23.
Synthesis Analysis
The synthesis of 10-Phenyl-10h-phenothiazine involves the Smiles rearrangement, where 2-aminobenzenethiol and o-halonitrobenzenes are used4.
Molecular Structure Analysis
The molecular structure of 10-Phenyl-10h-phenothiazine is characterized by strong π–π interactions in the solid state, which can promote persistent room temperature phosphorescence5.
Chemical Reactions Analysis
The 10-Phenyl-10h-phenothiazine radical cation (PTZ +•) has a manifold of excited doublet states accessible using visible and near-infrared light that can serve as super-photooxidants with excited-state potentials in excess of +2.1 V vs SCE to power energy demanding oxidation reactions67.
Physical And Chemical Properties Analysis
10-Phenyl-10h-phenothiazine is a light yellow powder2. It has a molecular weight of 275.4 g/mol1.
Scientific Research Applications
Antimicrobial and Antiprionic Activities
Phenothiazines have been recognized for their antimicrobial and antiprionic properties beyond their traditional use as antipsychotic drugs. Research has shown that phenothiazines can interfere with various cellular processes and interact with biomolecules like DNA and proteins. Some phenothiazines have demonstrated antimicrobial, antiprionic, and anticancerous activities, suggesting their potential for a wide range of clinical applications after thorough understanding and research (Gangopadhyay Sudeshna & Karmakar Parimal, 2010).
Anticancer Properties
The antitumor properties of phenothiazines have been evaluated, revealing that while many do not show significant antitumor or antineoplastic activity, certain derivatives may help decrease cytotoxic effects caused by radiation and other chemical carcinogens. These derivatives could offer protection against certain cancers and selectively accumulate in tissues like the brain and melanoma tumors, indicating their potential in treating these types of cancers (N. Motohashi et al., 1991).
Broad Spectrum of Biological Activities
Recent studies have highlighted the wide range of biological activities of newly synthesized phenothiazine derivatives. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. The interactions of phenothiazines with biological systems through pharmacophoric substituents and their structural components have shown promising results in various biological assays (K. Pluta et al., 2011).
Safety And Hazards
10-Phenyl-10h-phenothiazine should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and exposure9.
Future Directions
The development of 10-Phenyl-10h-phenothiazine-based materials is promising for optoelectronic and catalytic applications10. The cationization of neutral small molecules by site-specific carboxylation of 10-Phenyl-10h-phenothiazine in laser desorption/ionization provides a new method for the sensitive detection of hard-to-be-ionized molecules by MALDI MS8.
properties
IUPAC Name |
10-phenylphenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NS/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEFYHOJDVVORU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221760 | |
Record name | Phenothiazine, 10-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Phenylphenothiazine | |
CAS RN |
7152-42-3 | |
Record name | 10-Phenylphenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7152-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenylphenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Phenylphenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenothiazine, 10-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PHENYLPHENOTHIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BII1EYP5EW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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